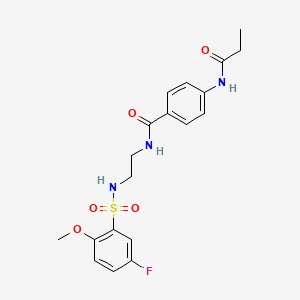

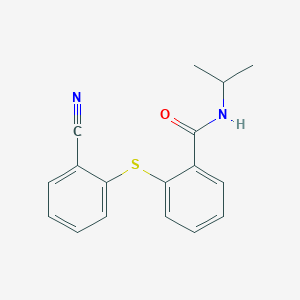

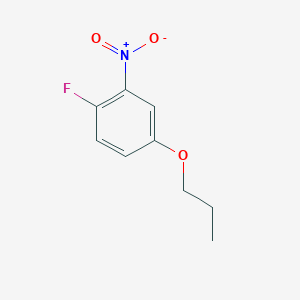

N-Phenyl-1-prop-2-ynylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carboxamide derivatives can be achieved through various methods, including conventional synthesis and multicomponent reactions. For instance, the Ugi four-component reaction is a powerful tool for synthesizing a novel series of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, which are potent β-secretase inhibitors . Similarly, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the use of elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . These methods could potentially be adapted for the synthesis of N-Phenyl-1-prop-2-ynylpiperidine-4-carboxamide.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is often characterized using techniques such as X-ray diffraction, as seen with N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide . The crystal structure provides insights into the conformation of the molecule, which can influence its biological activity. For example, the cyclohexane ring in the mentioned compound adopts a chair conformation, and the molecular conformation is stabilized by an intramolecular hydrogen bond .

Chemical Reactions Analysis

Carboxamide derivatives can participate in various chemical reactions, which are essential for their biological activity. For instance, the antitumor activity of acridine-4-carboxamides is attributed to their ability to bind to DNA by intercalation . The reactivity of these compounds under physiological conditions is also influenced by their pKa values, which determine their ionization state .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as lipophilicity, are crucial for their biological activity. The potency of 2-cyanoaziridine-1-carboxamides against tumor cells correlates with the lipophilicity of substituents . Additionally, the antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides is affected by the nature of substituents on the amide nitrogen . These properties are important considerations for the design and optimization of new compounds like N-Phenyl-1-prop-2-ynylpiperidine-4-carboxamide.

Scientific Research Applications

Cancer Treatment Applications

- N-Arylpiperazine-1-carboxamide Derivatives as Nonsteroidal Androgen Receptor Antagonists : N-arylpiperazine-1-carboxamide derivatives have shown promise as potent androgen receptor (AR) antagonists, with potential applications in treating prostate cancer. These compounds, including trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, demonstrate stronger AR antagonism compared to bicalutamide and may offer new avenues for prostate cancer therapy (Kinoyama et al., 2005).

Enzyme Inhibition for Drug Development

- Histone Deacetylase Inhibition : The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been developed as an isotype-selective histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, demonstrating potential as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Material Science and Other Applications

- Electrochromic Polyamides with Pendent Carbazole Groups : Research into electroactive polyamides with pendent carbazole groups has shown these materials to possess useful levels of thermal stability, solubility in organic solvents, and photoluminescence, alongside well-defined and reversible electrochemical properties. These findings suggest applications in smart materials and electronics (Hsiao et al., 2013).

properties

IUPAC Name |

N-phenyl-1-prop-2-ynylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-2-10-17-11-8-13(9-12-17)15(18)16-14-6-4-3-5-7-14/h1,3-7,13H,8-12H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUOTQIRNKCSHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-1-prop-2-ynylpiperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(Z)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2528817.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2528819.png)

![3-Methoxy-1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2528824.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2528827.png)

![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2528836.png)